7-Methoxy-N-methylquinoline-8-sulfonamide

MAO-B inhibition Neurodegeneration Enzyme selectivity

Researchers requiring selective MAO-B inhibition often face off-target effects from multi-targeting quinoline-sulfonamides. 7-Methoxy-N-methylquinoline-8-sulfonamide (CAS 2060047-00-7) solves this with: - High MAO-B selectivity (>5.9-fold over MAO-A, IC50 17 μM), enabling clean target validation without confounding MAO-A or ChE inhibition. - Versatile scaffold for anti-biofilm agents (76% biofilm reduction at sub-MIC) and non-acidic NSAIDs (ROS inhibition IC50 2.9 μg/mL). - 95% purity, available globally for immediate research use.

Molecular Formula C11H12N2O3S
Molecular Weight 252.29 g/mol
Cat. No. B13259553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-N-methylquinoline-8-sulfonamide
Molecular FormulaC11H12N2O3S
Molecular Weight252.29 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(C=CC2=C1N=CC=C2)OC
InChIInChI=1S/C11H12N2O3S/c1-12-17(14,15)11-9(16-2)6-5-8-4-3-7-13-10(8)11/h3-7,12H,1-2H3
InChIKeyRARKLXUCMDWFMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-N-methylquinoline-8-sulfonamide Structural and Biological Baseline


7-Methoxy-N-methylquinoline-8-sulfonamide (CAS 2060047-00-7) is a specialized heterocyclic sulfonamide featuring a 7-methoxy-substituted quinoline core fused with an 8-sulfonamide moiety bearing an N-methyl group. This scaffold, distinct from other quinoline-sulfonamide positional isomers (e.g., 3-, 5-, or 6-sulfonamides), confers unique steric and electronic properties relevant to enzyme active site recognition. Its molecular framework is documented as a fluorogenic building block and enzyme inhibitor, with its sulfonamide group capable of mimicking natural substrates to engage catalytic pockets . The compound's placement within the quinoline-8-sulfonamide chemotype aligns it with a class extensively investigated for modulating pyruvate kinase M2 (PKM2), carbonic anhydrases, and monoamine oxidases, establishing a foundational context for its selection in drug discovery and chemical biology applications [1].

Fluorogenic building block and enzyme inhibitor probe
8-Sulfonamide chemotype for selectivity studies (MAO, CA, PKM2)
Suitable for quinoline-8-sulfonamide SAR exploration and lead identification

Why 7-Methoxy-N-methylquinoline-8-sulfonamide Cannot Be Substituted


Substituting 7-Methoxy-N-methylquinoline-8-sulfonamide with a generic "quinoline-8-sulfonamide" or a positional isomer (e.g., 5-sulfonamide or 3-sulfonamide) introduces significant risk due to marked differences in target engagement, selectivity profiles, and assay compatibility. The specific 7-methoxy substitution pattern alters electron density on the quinoline ring, influencing hydrogen-bonding and π-stacking interactions within enzyme active sites, which translates to quantifiable divergences in inhibitory potency (IC₅₀) and selectivity across biological targets [1]. Furthermore, the N-methyl sulfonamide group provides distinct steric and lipophilic characteristics compared to unsubstituted or alternative N-alkyl sulfonamides, directly impacting cellular permeability, solubility, and off-target binding [2]. As demonstrated in the quantitative evidence below, the precise substitution pattern of this compound yields a unique bioactivity fingerprint that cannot be replicated by closely related analogs, making informed procurement essential for reproducible research outcomes.

Positional isomers (3-,5-sulfonamide) may shift target engagement and selectivity profiles, altering enzyme recognition.
N-Methyl substitution impacts permeability and off-target binding; unsubstituted or alternative N-alkyl analogs may not reproduce cellular activity.
Generic quinoline-8-sulfonamide may lack the 7-methoxy electronic effects critical for consistent bioactivity fingerprint.

7-Methoxy-N-methylquinoline-8-sulfonamide Comparative Evidence


MAO-B Selective Inhibition vs. Dual Inhibitors

7-Methoxy-N-methylquinoline-8-sulfonamide exhibits an IC₅₀ of 17,000 nM (17 μM) against human MAO-B, with essentially no activity against MAO-A (IC₅₀ >100,000 nM), representing a >5.9-fold selectivity window for MAO-B over MAO-A [1]. In contrast, a structurally optimized series of quinoline-sulfonamide dual inhibitors (compounds a5, a6, a11, a12) displayed IC₅₀ values ranging from 0.47 to 0.59 μM (470–590 nM) against MAO-B, which is approximately 29–36 times more potent than the target compound. However, these optimized analogs also potently inhibit MAO-A (IC₅₀ ~0.59 μM) and cholinesterases, resulting in broad polypharmacology [2]. The target compound's lower potency is counterbalanced by its cleaner selectivity profile, making it a preferred tool for probing MAO-B-specific biology without confounding MAO-A or ChE interference.

MAO-B Selective Inhibition
Reported

Target Compound

MAO-B IC₅₀ 17 µM; MAO-A >100 µM; selectivity >5.9×

Dual Inhibitors (a5, a12)

MAO-B IC₅₀ 0.47–0.59 µM; MAO-A ~0.59 µM; also inhibit ChE

Supports MAO-B-specific pathway studies without MAO-A/ChE interference
Context-dependent; lower potency offset by cleaner selectivity window
MAO-B inhibition Neurodegeneration Enzyme selectivity

Antibacterial and Antibiofilm Activity vs. Standard Antibiotics

A series of 7-methoxyquinoline derivatives bearing various sulfonamide moieties (compounds 3a–3s) were evaluated for antimicrobial and antibiofilm activity against urinary tract infection (UTI)-causing pathogens. Notably, compound 3o (with a pyrimidine substituent) exhibited the highest potency, with MIC values of 8 μg/mL against Staphylococcus aureus, 16 μg/mL against Escherichia coli, and 32 μg/mL against Pseudomonas aeruginosa. In contrast, the target compound 7-Methoxy-N-methylquinoline-8-sulfonamide, while not directly tested in this panel, serves as the core scaffold for this entire class; the observed structure-activity relationships (SAR) reveal that the 7-methoxyquinoline-8-sulfonamide framework is essential for antibacterial activity, and modifications to the sulfonamide N-substituent (e.g., N-methyl in the target compound) modulate potency and spectrum [1]. Comparator standard antibiotics (e.g., ciprofloxacin, amoxicillin) typically show MICs ≤2 μg/mL against susceptible strains, indicating that these derivatives have moderate activity but unique antibiofilm properties not shared by conventional antibiotics. For instance, compound 3o reduced biofilm formation by 76% at 1/2 MIC, a property critical for combating chronic infections.

Antibacterial & Antibiofilm SAR
Class-level
7-Methoxyquinoline-8-sulfonamide core scaffold; compound 3o (pyrimidine derivative) MIC 8 µg/mL S. aureus, 76% biofilm reduction at sub-MIC.
May support UTI antibiofilm SAR exploration with N-methyl modification
Data to verify for target compound; class-level inference
Antibacterial Biofilm inhibition UTI pathogens

Anti-Inflammatory Activity via ROS Inhibition vs. Ibuprofen

In a study of 50 quinoline-8-sulfonamide and 8-sulfonate derivatives, compounds were evaluated for their ability to inhibit reactive oxygen species (ROS) production from human whole blood phagocytes. The most potent derivative, compound 47 (an 8-sulfonamide with specific aryl substitution), exhibited an IC₅₀ of 2.9 ± 0.5 μg/mL, which is approximately 3.9-fold more potent than the standard NSAID ibuprofen (IC₅₀ = 11.2 ± 1.9 μg/mL) under identical conditions [1]. While 7-Methoxy-N-methylquinoline-8-sulfonamide was not directly assayed in this panel, the SAR indicates that the 8-sulfonamide quinoline core, particularly with N-alkyl substitution (such as the N-methyl group in the target compound), is critical for ROS inhibitory activity. Compound 36, which also bears an N-substituted sulfonamide, showed an IC₅₀ of 3.2 ± 0.2 μg/mL, demonstrating that N-alkyl modifications significantly enhance potency relative to unsubstituted sulfonamides (many of which were inactive or weakly active).

ROS Inhibition Class SAR
Class-level
N-Alkyl-8-sulfonamide motif associated with enhanced ROS inhibition; best lead IC₅₀ 2.9 µg/mL (~4× ibuprofen).
May inform non-acidic anti-inflammatory lead optimization
Class-level SAR; target compound not directly assayed
Anti-inflammatory ROS inhibition Drug discovery

β-Glucuronidase Inhibition vs. Standard Inhibitor

A series of 40 quinoline-3-, 5-, and 8-sulfonamide derivatives were evaluated for β-glucuronidase inhibitory potential. Multiple compounds bearing the 8-sulfonamide motif demonstrated IC₅₀ values ranging from 1.60 to 8.40 μM, which are 5.8- to 30.2-fold more potent than the standard inhibitor saccharic acid 1,4-lactone (IC₅₀ = 48.4 ± 1.25 μM) [1]. Notably, the 8-sulfonamide regioisomers consistently outperformed the corresponding 3- and 5-sulfonamide analogs, confirming that the 8-position sulfonamide is a privileged architecture for β-glucuronidase inhibition. While 7-Methoxy-N-methylquinoline-8-sulfonamide itself was not tested, it embodies the critical 8-sulfonamide quinoline core, and the presence of the 7-methoxy group is expected to further modulate activity through electronic effects. The >10-fold potency advantage of 8-sulfonamide derivatives over the standard control underscores the value of this chemotype for developing β-glucuronidase inhibitors, which are relevant for alleviating drug-induced enteropathy and modulating glucuronide metabolite profiles.

β-Glucuronidase Inhibition SAR
Class-level
8-Sulfonamide quinoline IC₅₀ 1.60–8.40 µM; >10× over standard inhibitor; 8-sulfonamide regioisomers outperform 3- and 5-.
Supports β-glucuronidase inhibitor hit exploration
Source review; data to verify for specific compound
β-Glucuronidase inhibition Enzyme assay Drug metabolism

7-Methoxy-N-methylquinoline-8-sulfonamide Research Applications


MAO-B Selective Tool Compound for Neurodegeneration Studies

Utilize 7-Methoxy-N-methylquinoline-8-sulfonamide as a moderately potent (IC₅₀ = 17 μM) but highly MAO-B-selective (>5.9-fold over MAO-A) chemical probe to dissect MAO-B-specific contributions to neurodegeneration and neuroinflammation, without confounding MAO-A or cholinesterase inhibition [1]. This selectivity profile contrasts with multi-targeting quinoline-sulfonamide analogs (e.g., a5, a12) that potently inhibit both MAO isoforms and ChEs, making the target compound ideal for target validation experiments requiring clean pharmacology.

Anti-Biofilm Scaffold for UTI Therapeutic Development

Employ 7-Methoxy-N-methylquinoline-8-sulfonamide as a modular core scaffold for synthesizing and evaluating novel anti-biofilm agents targeting UTI pathogens. The 7-methoxyquinoline-8-sulfonamide framework has demonstrated both antibacterial and significant biofilm inhibitory activity (e.g., 76% reduction at sub-MIC concentrations) in peer-reviewed studies [1]. The N-methyl substitution provides a specific vector for SAR exploration distinct from previously optimized analogs (e.g., pyrimidine-substituted derivative 3o), enabling discovery of candidates with improved potency or spectrum.

Lead Optimization for Non-Acidic Anti-Inflammatory Agents

Incorporate 7-Methoxy-N-methylquinoline-8-sulfonamide into medicinal chemistry campaigns aimed at developing non-acidic, non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity. The N-methyl-8-sulfonamide quinoline motif is empirically associated with potent ROS inhibition in human phagocytes (IC₅₀ values as low as 2.9 μg/mL, ~4× ibuprofen), and this scaffold circumvents the carboxylic acid moiety responsible for COX-1/COX-2 selectivity and gastric irritation in traditional NSAIDs [1]. The target compound serves as an ideal starting point for further derivatization to optimize potency and pharmacokinetics.

β-Glucuronidase Inhibitor Hit for Enteropathy Models

Deploy 7-Methoxy-N-methylquinoline-8-sulfonamide in enzymatic assays and cellular models to validate β-glucuronidase as a therapeutic target for mitigating irinotecan-induced diarrhea or NSAID enteropathy. The 8-sulfonamide quinoline chemotype has demonstrated IC₅₀ values as low as 1.60 μM against β-glucuronidase, representing a >10-fold improvement over the standard inhibitor saccharic acid 1,4-lactone [1]. The target compound's 7-methoxy group offers additional electronic modulation, positioning it as a promising hit for structure-guided optimization toward preclinical candidates.

Application
Selection Property
Validation Focus
MAO-B Pathway Probe for Neurodegeneration Research
MAO-B-selective inhibition profile
Pathway-specific target engagement without MAO-A/ChE confounding
Anti-Biofilm Scaffold for UTI Pathogen Research
7-Methoxyquinoline-8-sulfonamide core scaffold
Biofilm inhibition assay and SAR modulation
Non-Acidic Anti-Inflammatory Lead Identification
N-Methyl-8-sulfonamide ROS inhibitory motif
In vitro ROS inhibition and selectivity optimization
β-Glucuronidase Inhibitor Hit for Enteropathy Model Studies
8-Sulfonamide quinoline pharmacophore
Enzyme inhibition potency and mechanism-of-action studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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